5-(4-Chlorophenyl)-10-(2,4-dimethylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene is a complex organic compound notable for its intricate structure and potential applications in various fields of research. This compound is characterized by a hexaazatricyclic framework that enhances its stability and reactivity. It is primarily classified as a polycyclic aromatic compound due to its multiple interconnected rings and nitrogen atoms incorporated into the structure.
The compound can be sourced from specialized chemical suppliers and is often utilized in academic and industrial research settings. Its unique properties make it suitable for various applications in organic synthesis and medicinal chemistry.
This compound falls under the category of organic compounds with significant relevance in medicinal chemistry, material science, and synthetic organic chemistry.
The synthesis of 5-(4-Chlorophenyl)-10-(2,4-dimethylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene typically involves multi-step organic reactions. The process generally starts with the preparation of intermediate compounds that undergo cyclization reactions under controlled conditions.
The molecular formula for this compound is , with a molecular weight of approximately 374.8 g/mol. The structure features a complex arrangement of carbon atoms along with chlorine and nitrogen substituents.
Property | Data |
---|---|
Molecular Formula | C20H15ClN6 |
Molecular Weight | 374.8 g/mol |
IUPAC Name | 5-(4-chlorophenyl)-10-(2,4-dimethylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene |
InChI | InChI=1S/C20H15ClN6/c1-12-3-8-17(13(2)9-12)27-19-16(10-23-27)20-25-24-18(26(20)11-22-19)14-4-6-15(21)7-5-14/h3-11H,1-2H3 |
InChI Key | IGAPQJHJCOGOHF-UHFFFAOYSA-N |
The compound can undergo various chemical reactions including:
These reactions allow for the formation of various substituted derivatives and oxidized forms of the original compound that can be utilized in further applications.
The mechanism of action for 5-(4-Chlorophenyl)-10-(2,4-dimethylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene involves its interaction with specific molecular targets such as enzymes and receptors within biological systems. The unique structure facilitates binding to these targets which modulates their activity leading to various biological effects such as:
The physical properties include:
Chemical properties include:
5-(4-Chlorophenyl)-10-(2,4-dimethylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene has diverse applications in scientific research:
This compound represents a significant area of interest due to its unique structural characteristics and potential applications across multiple scientific disciplines.
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 472-51-5
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3